Buspirone

概要

説明

ブスピロンは、主に不安障害、特に汎化性不安障害の治療に使用される薬剤です。これはセロトニン5-HT1A受容体アゴニストであり、脳のセロトニン受容体における作用を高めます。 ベンゾジアゼピンとは異なり、ブスピロンは抗けいれん、鎮静、催眠、または筋肉弛緩効果を示しません 。 ブスピロンは、1968年に初めて合成され、1986年に米国で医療用として承認されました .

準備方法

合成ルートと反応条件

ブスピロンは、複数段階の工程を経て合成されます。主要な段階には、アザスピロデカンジオンコアの形成と、ピリミジニルピペラジン部分の付加が含まれます。合成は、1,4-ジブロモブタンとピペラジンの反応により1-(4-ブロモブチル)ピペラジンを生成することから始まります。 この中間体は次に、8-アザスピロ[4.5]デカン-7,9-ジオンと反応してブスピロンを生成します .

工業的生産方法

ブスピロンの工業的生産は、同様の合成ルートを用いますが、より大規模で行われます。このプロセスは、収率と純度を最適化するために、多くの場合、高圧液体クロマトグラフィー(HPLC)を用いた精製が用いられます。 最終製品は通常、ブスピロン塩酸塩として得られます。これは、より安定しており、取り扱いが容易です .

化学反応の分析

Metabolic Reactions

Buspirone undergoes extensive hepatic metabolism, predominantly via cytochrome P450 3A4 (CYP3A4), yielding multiple metabolites through oxidation and dealkylation pathways .

Primary Metabolic Pathways

*Biphasic kinetics suggest involvement of multiple enzymatic processes or binding sites .

Key Findings :

-

Recombinant CYP3A4 metabolizes this compound 18x faster than CYP2D6 and 35x faster than CYP3A5 .

-

1-PP reaches plasma concentrations ≤17 ng/mL in humans, far below toxic thresholds observed in animals .

Stability and Decomposition

This compound exhibits temperature-dependent degradation, with thermal decomposition producing hazardous byproducts :

Thermal Degradation Products

Formulation Stability :

Drug Interaction Chemistry

This compound’s metabolism is highly sensitive to CYP3A4 modulators, altering its pharmacokinetics :

Clinically Significant Interactions

*Area Under the Curve (AUC) reflects total drug exposure.

Notable Reactions :

-

Grapefruit Juice : Inhibits intestinal CYP3A4, increasing bioavailability 4x .

-

MAO Inhibitors : May cause hypertensive crises via norepinephrine potentiation .

Synthetic Considerations

While not directly part of its metabolic pathway, this compound synthesis involves:

-

Core Structure : Azaspirodecanedione backbone synthesized via Dieckmann cyclization.

-

Side Chain : Introduction of pyrimidinylpiperazine via nucleophilic substitution .

Critical purity parameters include residual solvents (<0.5% ethanol) and heavy metals (<20 ppm) .

科学的研究の応用

Treatment of Generalized Anxiety Disorder

Buspirone is primarily indicated for the management of generalized anxiety disorder. Its efficacy has been demonstrated in numerous clinical trials, where it was shown to be effective in reducing anxiety symptoms without the sedative effects commonly associated with benzodiazepines. Unlike benzodiazepines, this compound does not lead to physical dependence or withdrawal symptoms, making it a safer alternative for long-term management of anxiety disorders .

Comparative Effectiveness

A systematic review indicated that this compound has comparable efficacy to benzodiazepines and may be preferable for patients who are at risk for substance abuse . However, its onset of action is slower, typically taking two to four weeks to achieve significant therapeutic effects .

Augmentation in Depression Treatment

This compound has been explored as an augmentation strategy for patients with unipolar depression, particularly those who do not respond adequately to selective serotonin reuptake inhibitors (SSRIs). The Sequenced Treatment Alternatives to Relieve Depression (STAR*D) trial provided evidence supporting its use alongside SSRIs to mitigate sexual side effects and enhance overall treatment efficacy .

Neurological Applications

Recent studies have suggested that this compound may have applications beyond anxiety and depression:

- Cerebellar Ataxia : An open-label study indicated potential benefits of this compound in patients with mild to moderate cerebellar ataxia. While some patients reported improvements in clinical assessments, results were mixed regarding motor performance tests .

- Behavioral Disturbances : There is emerging evidence that this compound can help manage behavioral disturbances in patients with cognitive impairments or neurodegenerative diseases such as Alzheimer’s disease .

Case Studies and Clinical Insights

Several case studies highlight both the therapeutic potential and limitations of this compound:

- Worsening Psychosis : A notable case involved a patient with schizoaffective disorder where administration of this compound exacerbated psychotic symptoms. This underscores the necessity for careful monitoring when prescribing this compound in patients with complex psychiatric histories .

- Challenging Behaviors : In a study involving patients with severe mental retardation and challenging behaviors, this compound showed some efficacy in reducing aggressive behaviors, suggesting its utility in specific populations .

Pharmacological Profile

This compound undergoes extensive first-pass metabolism and is primarily metabolized by cytochrome P450 3A4, leading to the formation of active metabolites. Its pharmacokinetic properties facilitate rapid absorption, achieving peak plasma levels within 40 to 90 minutes post-administration .

| Parameter | Details |

|---|---|

| Absorption | Rapid; peak plasma levels at 40-90 min |

| Metabolism | Extensive; primarily via CYP3A4 |

| Binding | Approximately 86% plasma protein binding |

作用機序

ブスピロンは、主にセロトニン5-HT1A受容体に対する部分アゴニズムを介して効果を発揮します。この作用は脳内のセロトニン活性を高め、不安の症状を軽減するのに役立ちます。 さらに、ブスピロンはドーパミンおよびノルアドレナリン活性をある程度有しており、これは不安解消効果に寄与している可能性があります 。 ベンゾジアゼピンとは異なり、ブスピロンはγ-アミノ酪酸(GABA)受容体に影響を与えないため、鎮静や依存のリスクが軽減されます .

類似化合物との比較

類似化合物

アルプラゾラム: 不安障害やパニック障害の治療に使用されるベンゾジアゼピン。

クロナゼパム: 不安障害やてんかん発作の治療に使用される別のベンゾジアゼピン。

ジアゼパム: 不安解消、抗けいれん、および筋肉弛緩効果を有するベンゾジアゼピン.

ブスピロンの独自性

ブスピロンは、鎮静、催眠、および筋肉弛緩効果がないため、不安解消薬の中で独特です。GABA受容体と相互作用しないため、依存や離脱症状のリスクが軽減されます。 さらに、ブスピロンは作用の発現が遅く、通常、完全な臨床的効果を得るまでに2〜4週間かかります .

生物活性

Buspirone is an anxiolytic medication primarily used for the treatment of generalized anxiety disorder (GAD). Its pharmacological profile includes agonistic activity at serotonin receptors, particularly the 5-HT1A receptor, and interactions with dopamine receptors, which contribute to its therapeutic effects and biological activities.

This compound's primary mechanism involves the modulation of serotonin and dopamine pathways. It acts as a partial agonist at the 5-HT1A receptor, which is implicated in anxiety regulation. Additionally, it has been shown to interact with dopamine D2 receptors, albeit to a lesser extent. This dual action may underlie its efficacy in treating anxiety disorders and its potential neuroprotective effects.

1. Anxiolytic Activity

This compound has been demonstrated to significantly reduce anxiety symptoms in patients with GAD. A randomized controlled trial reported that this compound outperformed placebo in improving anxiety scores on the Hamilton Anxiety Rating Scale (HAM-A) . Specifically, patients receiving this compound showed a mean reduction of 12.4 points from a baseline score compared to 9.5 points in the placebo group (p < 0.03).

2. Neuroprotective Properties

Recent studies suggest that this compound may possess neuroprotective properties. For instance, it was shown to prevent dopaminergic neuron loss in a rotenone-induced model of Parkinson's disease by reducing neuroinflammation and oxidative stress . This effect is attributed to this compound's ability to modulate glial activation and promote neurotrophic factor expression.

3. Anti-inflammatory Effects

This compound exhibits significant anti-inflammatory activity. Research indicates that it can attenuate microglial polarization and reduce the expression of pro-inflammatory cytokines following lipopolysaccharide (LPS) exposure . This suggests a potential role for this compound in managing neuroinflammatory conditions.

Case Study 1: Efficacy in GAD

A multicenter study evaluated this compound's efficacy in patients with GAD and coexisting depressive symptoms. Patients treated with this compound showed significant improvements in both anxiety and depressive symptoms compared to placebo . The study highlighted this compound's potential as an effective treatment option for patients with dual diagnoses.

Case Study 2: Neuropsychiatric Effects

In a case involving a patient with schizoaffective disorder, the administration of this compound led to worsening psychotic symptoms when used alongside other medications. Upon discontinuation, the patient's symptoms improved significantly . This underscores the importance of careful monitoring when prescribing this compound, especially in complex psychiatric cases.

Comparative Effectiveness

The following table summarizes findings from various studies comparing this compound's effectiveness against other anxiolytics:

特性

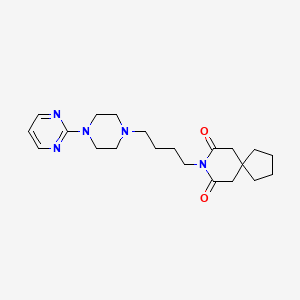

IUPAC Name |

8-[4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl]-8-azaspiro[4.5]decane-7,9-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H31N5O2/c27-18-16-21(6-1-2-7-21)17-19(28)26(18)11-4-3-10-24-12-14-25(15-13-24)20-22-8-5-9-23-20/h5,8-9H,1-4,6-7,10-17H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWCRAEMEVRGPNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(C1)CC(=O)N(C(=O)C2)CCCCN3CCN(CC3)C4=NC=CC=N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H31N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2022707 | |

| Record name | Buspirone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2022707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

385.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Buspirone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014633 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

5.88e-01 g/L | |

| Record name | Buspirone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014633 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

The therapeutic action of buspirone in generalized anxiety disorders is thought to be mainly derived from its interaction with two major 5-HT1A receptor subtypes that are involved in the brain's anxiety and fear circuitry to enhance the serotonergic activity in these brain areas. Buspirone acts as a full agonist at presynaptic 5-HT1A receptors, or 5-HT1A autoreceptors, expressed at dorsal raphe while acting as a partial agonist at the postsynaptic 5-HT1A receptors expressed on hippocampus and cortex. 5-HT1A receptors function as inhibitory autoreceptors by being expressed on the soma or dendrites of serotonergic neurons or mediate postsynaptic actions of 5-HT by being highly expressed on the corticolimbic circuits. They are inhibitory G-protein coupled receptors that couple to Gi/Go proteins. When activated, presynaptic 5-HT1A autoreceptors causes neuron hyperpolarization and reduces the firing rate of the serotonergic neuron, thereby decreasing extracellular 5-HT levels in the neuron's projection areas. Activated postsynaptic 5-HT1A receptors promote hyperpolarization to released 5-HT on pyramidal neurons. The anxiolytic action of buspirone is mainly thought to arise from the interaction at presynaptic 5-HT1A autoreceptors. Acting as a potent agonist in these receptors, buspirone initially causes activation of these autoreceptors and inhibition of 5-HT release. It is proposed that buspirone induces desensitization of somatodendritic autoreceptors over time, which may explain the delayed onset of action of the drug. Desensitization of the autoreceptors ultimately results in heightened excitation of serotonergic neurons and enhanced 5-HT release. Buspirone also displays a weak affinity for serotonin 5HT2 receptors and acts as a weak antagonist on dopamine D2 autoreceptors, although there is not much evidence that the action at these receptors contribute to the anxiolytic effect of buspirone. It acts as an antagonist at presynaptic dopamine D3 and D4 receptors and may bind to alpha-1 adrenergic receptors as a partial agonist. | |

| Record name | Buspirone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00490 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

36505-84-7 | |

| Record name | Buspirone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36505-84-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Buspirone [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036505847 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Buspirone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00490 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Buspirone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2022707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Buspirone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.232 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BUSPIRONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TK65WKS8HL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Buspirone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014633 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

201.5-202.5, 201.5 - 202.5 °C | |

| Record name | Buspirone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00490 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Buspirone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014633 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。